![molecular formula C18H18FNO4S2 B3014349 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-fluoro-2-methoxybenzenesulfonamide CAS No. 2034404-03-8](/img/structure/B3014349.png)

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-fluoro-2-methoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

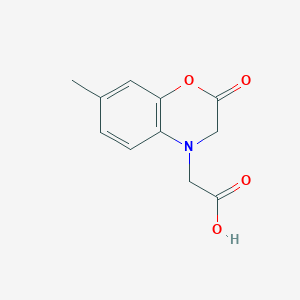

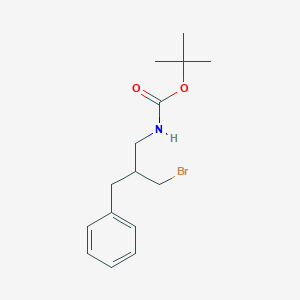

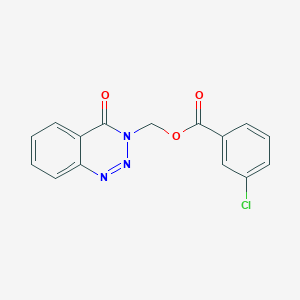

The compound contains a benzo[b]thiophene moiety, which is a polycyclic aromatic system with a sulfur atom. It also has a fluoro and methoxy substituents on a benzene ring, and a hydroxypropyl group attached to the benzo[b]thiophene. These functional groups could potentially influence the compound’s reactivity and properties .

Molecular Structure Analysis

The structure of the compound would be influenced by the planarity of the aromatic rings and the presence of the sulfur atom in the benzo[b]thiophene moiety .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich sulfur atom in the benzo[b]thiophene moiety, as well as the electron-withdrawing fluoro group and the electron-donating methoxy group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar hydroxypropyl and methoxy groups could influence its solubility .Scientific Research Applications

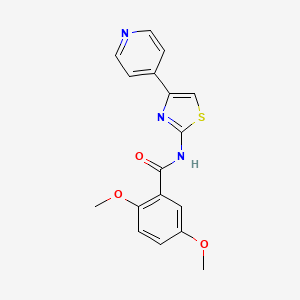

- The compound’s hydroxypropyl and fluoro substituents may contribute to its bioactivity. Medicinal chemists can optimize these features to design novel drugs with improved efficacy and reduced side effects .

- The compound’s sulfonamide group and benzothiophene ring could contribute to its antimicrobial properties. Further studies are needed to evaluate its effectiveness against specific pathogens .

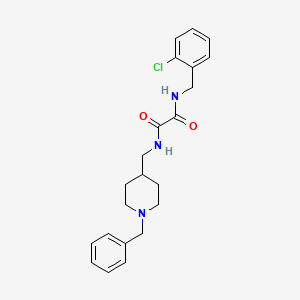

- The compound’s π-conjugated system makes it suitable for applications in organic semiconductors. Researchers explore its use in flexible electronic devices and displays .

- The compound’s structure may contribute to its ability to protect metals from corrosion. Researchers investigate its effectiveness in various corrosive environments .

- Researchers study the compound’s specific interactions with biological targets to understand its potential therapeutic applications .

Medicinal Chemistry and Drug Development

Antimicrobial Properties

Organic Semiconductors and Electronics

Corrosion Inhibition

Pharmacological Properties

Synthetic Chemistry Strategies

Mechanism of Action

Target of Action

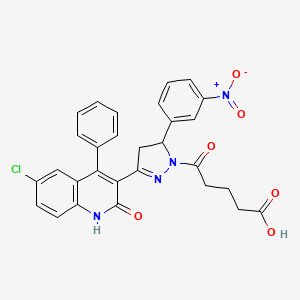

Compounds with similar structures, such as zileuton , have been found to target the enzyme 5-lipoxygenase, which plays a crucial role in the synthesis of leukotrienes, bioactive lipids that contribute to inflammatory responses .

Mode of Action

For instance, Zileuton, a leukotriene synthesis inhibitor, works by selectively inhibiting 5-lipoxygenase, thereby blocking the formation of leukotrienes . This results in decreased inflammation and constriction in the airways, providing relief from symptoms of asthma .

Biochemical Pathways

The compound likely affects the leukotriene synthesis pathway. By inhibiting the 5-lipoxygenase enzyme, it prevents the conversion of arachidonic acid into leukotrienes . Leukotrienes are involved in various biological effects, including neutrophil and eosinophil migration, leukocyte adhesion, increased capillary permeability, and smooth muscle contraction . Therefore, inhibiting their synthesis can help alleviate these effects.

Result of Action

The result of the compound’s action would likely be a reduction in the symptoms of conditions caused by overactive leukotriene synthesis, such as asthma. By inhibiting the synthesis of leukotrienes, the compound could potentially reduce inflammation, mucus secretion, and bronchoconstriction in the airways .

properties

IUPAC Name |

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-5-fluoro-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO4S2/c1-18(21,17-9-12-5-3-4-6-15(12)25-17)11-20-26(22,23)16-10-13(19)7-8-14(16)24-2/h3-10,20-21H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYPQQTSJTMNAJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=C(C=CC(=C1)F)OC)(C2=CC3=CC=CC=C3S2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-fluoro-2-methoxybenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/no-structure.png)

![N-(4-ethylphenyl)-1-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B3014279.png)

![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B3014280.png)

![2-[2-[4-(5-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B3014284.png)

![N-(benzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B3014289.png)